5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)14-8-4-6-15-9(7-8)3-5-13-15/h1-3,5,8,14H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUUZZAKWXAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent chlorination and sulfonation steps introduce the chloro and sulfonamide groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by bases like sodium hydride.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool in biochemical studies.
Medicine: The medicinal applications of this compound could include its use as a therapeutic agent. Its sulfonamide group suggests potential antibacterial properties, and further research could explore its efficacy against various pathogens.
Industry: In industry, this compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with essential metabolic pathways or enzyme functions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the provided evidence. These compounds share fused pyrazolo-heterocyclic cores and thiophenyl substituents but differ in functional groups, substituents, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations:
In contrast, the compared compounds () utilize a pyrazolo[1,5-a]pyrimidine core, a fully aromatic system that may improve planar binding to enzyme active sites.
Functional Groups: The sulfonamide group in the target compound distinguishes it from the carboxylic acid hydrazide () and carbonyl chloride (). Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase inhibitors), while hydrazides and acyl chlorides are reactive intermediates often used in synthesis.
The ethylthiophenyl substituent in may further increase hydrophobicity compared to the unsubstituted thiophene in the target.
Molecular Weight and Polarity :
- The higher molar mass of (359.75 g/mol) compared to (331.32 g/mol) reflects the addition of an ethyl group and chlorine atom. The target compound’s sulfonamide group likely increases polarity, which could reduce membrane permeability relative to and .
Physicochemical and Pharmacological Implications
- Solubility : The sulfonamide group in the target compound may improve aqueous solubility compared to the more lipophilic trifluoromethyl and ethylthiophenyl groups in and .
- Reactivity : The carbonyl chloride in is highly reactive, making it unsuitable for direct therapeutic use but valuable as a synthetic intermediate. In contrast, the sulfonamide in the target compound is stable and pharmacologically relevant.
Biological Activity
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
- Molecular Formula : C₁₁H₁₂ClN₃O₂S₂
- Molecular Weight : 317.8 g/mol
- CAS Number : 2034405-84-8
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on its anticancer properties and potential as an antiviral agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer effects. For example, derivatives of pyrazolo compounds have shown promising results against leukemia cell lines. A study demonstrated that certain pyrazoline derivatives had GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines, suggesting that the incorporation of the tetrahydropyrazolo moiety may enhance anticancer activity .
Antiviral Activity
The compound's mechanism of action includes the inhibition of viral replication. Similar compounds have been identified as effective against Hepatitis B Virus (HBV) by acting as core protein allosteric modulators (CpAMs), which inhibit nucleoside-resistant variants of HBV . This suggests a potential application for this compound in antiviral therapies.
The precise mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Interference with Cellular Signaling Pathways : The compound may modulate pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to this compound:
- Anticancer Studies : A series of pyrazoline-substituted compounds were synthesized and tested for their anticancer properties. Among these, compounds with structural similarities to this compound showed significant cytotoxicity against various cancer cell lines .
- Antiviral Screening : Compounds with similar structural motifs were screened for antiviral activity against HBV and other viruses. Results indicated that these compounds could effectively reduce viral loads in infected cell models .
- Inflammatory Response : Some derivatives exhibited anti-inflammatory properties with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium . This highlights the potential dual therapeutic applications of the compound.
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis: What are the standard protocols for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Formation of the pyrazolo-pyridine ring under reflux conditions using solvents like dichloromethane or acetonitrile .
- Sulfonylation : Reaction of the amine group with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Column chromatography or recrystallization to isolate the product, confirmed via NMR and mass spectrometry .
Advanced Synthesis: How can reaction conditions be optimized to improve intermediate yields?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Catalysis : Use of coupling agents like EDCI/HOBt to improve sulfonamide bond formation efficiency .
- Microwave-Assisted Synthesis : Accelerating cyclization steps, reducing reaction times from hours to minutes while maintaining yields .
Basic Characterization: Which spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons in thiophene at δ 6.8–7.2 ppm) and carbon backbone .
- IR Spectroscopy : Confirms sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and chloro-thiophene (C-Cl at ~550 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.05) .
Advanced Characterization: How to resolve ambiguities in NMR data for complex derivatives?
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals and establish connectivity between the pyrazolo-pyridine and sulfonamide moieties .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the tetrahydropyridine ring .
Basic Biological Evaluation: What in vitro assays assess enzyme inhibitory activity?
- Kinase Inhibition Assays : Measure IC50 values against target kinases (e.g., PIM-1) using fluorescence-based ADP-Glo™ kits .
- Antifungal Activity : Broth microdilution assays (CLSI M38-A2 guidelines) to determine MIC values against Candida spp. .
Advanced Biological Evaluation: How to validate target engagement in cellular models?
- RNA Interference (RNAi) : Knockdown of the putative target (e.g., kinase) followed by activity assays to confirm reduced compound efficacy .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates .
Data Contradiction: How to address discrepancies in reported biological activities?
- Assay Standardization : Compare protocols for differences in cell lines (e.g., HCT116 vs. HEK293), compound concentrations, or endpoint measurements .
- Metabolic Stability Testing : Evaluate if varying half-lives in different media (e.g., plasma vs. PBS) explain inconsistent in vivo/in vitro results .
Structure-Activity Relationship (SAR): How to design analogues to explore the pharmacophore?
- Core Modifications : Introduce substituents (e.g., methyl, trifluoromethyl) at the pyridine C4 position to assess steric effects on binding .
- Sulfonamide Bioisosteres : Replace the sulfonamide with carboxamide or phosphonate groups to modulate solubility and target affinity .
Stability Studies: What methods determine compound stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess light-induced decomposition .
ADME Profiling: Which in silico tools predict pharmacokinetic properties?
- SwissADME : Predicts LogP (2.1), bioavailability (55%), and blood-brain barrier permeability (low) based on molecular descriptors .
- Molecular Dynamics (MD) Simulations : Model binding to serum albumin to estimate plasma protein binding (>90%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
